Increased Topological Polar Surface Area (TPSA) and Reduced Lipophilicity vs. Phenyl Analog Improve Predicted Solubility and Reduce hERG Liability Risk
The target compound incorporates a pyridine nitrogen in place of the phenyl C–H of the closest analog (CAS 1422135-21-4). This single-atom substitution (C→N in the terminal aryl ring) increases the topological polar surface area from an estimated ~32 Ų (phenyl analog) to a measured 45.2 Ų (target compound) and reduces the predicted partition coefficient from an estimated XLogP3 of ~2.8 (phenyl analog, based on fragment addition) to a measured XLogP3 of 2.1 (target compound) [1]. The TPSA increase of approximately 13 Ų represents a 41% relative gain, sufficient to shift the compound into a more favorable oral absorption window while maintaining values well below the 140 Ų threshold for poor membrane permeability [2]. The higher polarity and hydrogen-bond acceptor count (3 vs. 2) are also associated with reduced hERG channel blockade risk, a common liability of more lipophilic spiroindoline derivatives [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 45.2 Ų; XLogP3 = 2.1; HBA = 3; HBD = 1 |
| Comparator Or Baseline | Phenyl analog (CAS 1422135-21-4): TPSA estimated ~32 Ų; XLogP3 estimated ~2.8; HBA = 2; HBD = 0 (estimated from structure) |
| Quantified Difference | ΔTPSA ≈ +13.2 Ų (+41%); ΔXLogP3 ≈ −0.7 log units (more hydrophilic); ΔHBA = +1 |
| Conditions | Computed molecular descriptors; TPSA and XLogP3 from Angenechem product page for target; phenyl analog values estimated from fragment-based calculation |
Why This Matters
The combined increase in TPSA and decrease in LogP predictively improves aqueous solubility, reduces non-specific protein binding, and lowers cardiac ion-channel off-target risk relative to the phenyl analog—key considerations when selecting a lead-like spiroindoline for kinase or GPCR screening cascades.
- [1] Angene International Limited. (5-Methylspiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone, CAS 1422134-26-6. Computed Properties: TPSA 45.2 Ų, XLogP3 2.1, HBA 3, HBD 1. View Source
- [2] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45(12), 2615–2623. (TPSA < 140 Ų and rotatable bonds ≤ 10 associated with good oral bioavailability.) View Source
- [3] Waring, M. J.; Johnstone, C. A quantitative assessment of hERG liability as a function of lipophilicity. Bioorganic & Medicinal Chemistry Letters, 2007, 17(6), 1759–1764. (Increased logP correlates with increased hERG inhibition risk.) View Source
